![molecular formula C23H29N3O2 B2688171 N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 1025366-07-7](/img/structure/B2688171.png)
N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, showcasing a significant advancement in antimalarial therapeutics. This compound, rationally designed based on various considerations, displayed remarkable activity against Plasmodium falciparum and rodent malaria parasites both in vitro and in vivo. The molecule was synthesized from inexpensive and readily available materials, making it a cost-effective solution. Its development included a comprehensive preclinical program, setting a precedent for the 4-aminoquinoline antimalarial class and offering crucial data for future drug development in this area (O’Neill et al., 2009).
Modulation of Ethoxyquin Genotoxicity
Research has also delved into the modulation of ethoxyquin genotoxicity, where derivatives like N-tert-butyl-alpha-phenylnitrone (PBN) were synthesized to study the role of free radicals in DNA damage and repair. These studies contribute to a deeper understanding of the mechanisms of genotoxicity and the potential protective effects of certain compounds against DNA damage (Skolimowski et al., 2010).
Dopamine Agonist Research
In another domain, derivatives of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including N-(tert-butyl) derivatives, were synthesized to explore their potential as dopamine agonists. Such research contributes to the understanding of structure-activity relationships in the development of therapeutic agents targeting dopamine receptors (Jacob et al., 1981).
Development of Organogels
Research on perylenetetracarboxylic diimide compounds substituted with N-(tert-butyl) groups led to the development of new organogels. These studies are crucial for understanding the gelating properties of such compounds and have potential applications in the design of novel organogels (Wu et al., 2011).
Role in Catalysis and Oxidation Reactions
A recent study on a lipophilic N-hydroxyimide derivative, 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlights its use in catalyzing strong C–H bond oxidative cleavage. Such compounds hold significance in the field of catalysis, particularly in oxidation and oxidative coupling reactions (Lopat’eva et al., 2023).
CFTR Potentiator Development
In the realm of cystic fibrosis treatment, the discovery of quinolinone-3-carboxamides like N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) represents a breakthrough. This compound, developed after extensive medicinal chemistry and SAR studies, became an FDA-approved drug for treating cystic fibrosis (Hadida et al., 2014).
properties
IUPAC Name |
N-tert-butyl-2-[(2E)-2-hydroxyimino-2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-9-11-17(12-10-16)20(25-28)15-26-14-19-8-6-5-7-18(19)13-21(26)22(27)24-23(2,3)4/h5-12,21,28H,13-15H2,1-4H3,(H,24,27)/b25-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZXGYGSNGFYJO-QQTULTPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


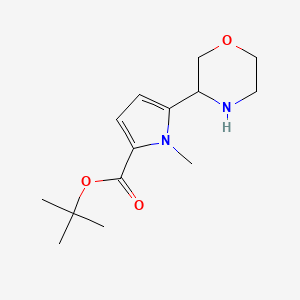
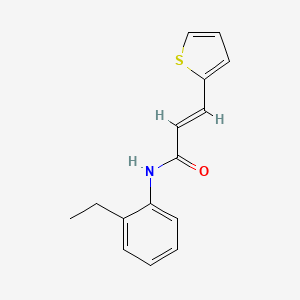
![3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone](/img/structure/B2688094.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)
![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2688096.png)
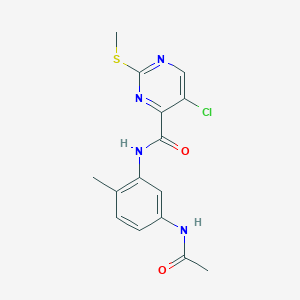

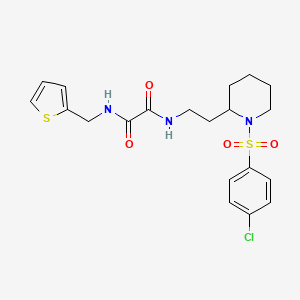
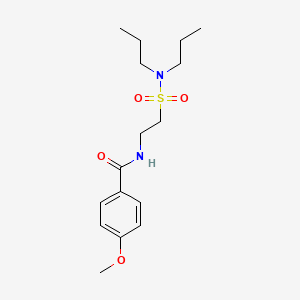



![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)